![molecular formula C8H6FN3 B066806 7-Fluoroquinazolin-2-amine CAS No. 190274-01-2](/img/structure/B66806.png)
7-Fluoroquinazolin-2-amine
Overview
Description
7-Fluoroquinazolin-2-amine is a chemical compound with the molecular formula C8H6FN3 and a molecular weight of 163.15 g/mol . It is used for research purposes and in the manufacture of chemical compounds .
Synthesis Analysis
Quinazoline derivatives, including 7-Fluoroquinazolin-2-amine, have been synthesized through various methods. These methods are classified into five main categories: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . For instance, a series of quinazolinone derivatives were synthesized through a three-step method and structurally evaluated .Molecular Structure Analysis
The molecular structure of 7-Fluoroquinazolin-2-amine consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in the six-membered ring .Chemical Reactions Analysis
Quinazoline derivatives, including 7-Fluoroquinazolin-2-amine, have been involved in various chemical reactions. These reactions include Aza-Diels-Alder reaction, Microwave-assisted reaction, Metal-catalyzed reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . Other reactions such as Oxidative cyclization, Reagent refluxing, and One-pot synthesis have also been used .Physical And Chemical Properties Analysis
7-Fluoroquinazolin-2-amine has a molecular weight of 163.15200 and a density of 1.401g/cm3 . Its boiling point is 373.659ºC at 760 mmHg .Scientific Research Applications
Anticancer Activity
7-Fluoroquinazolin-2-amine is an important intermediate in the synthesis of small molecule anticancer drugs . Quinazoline derivatives, including 7-Fluoroquinazolin-2-amine, have been found to exhibit significant anticancer activity .
Anti-Inflammatory Activity
Quinazoline derivatives have been associated with anti-inflammatory properties . Therefore, 7-Fluoroquinazolin-2-amine could potentially be used in the development of anti-inflammatory drugs.
Antibacterial Activity
Quinazoline derivatives have demonstrated antibacterial properties . This suggests that 7-Fluoroquinazolin-2-amine could be used in the development of new antibacterial agents.
Analgesic Activity
Quinazoline derivatives have been found to possess analgesic properties . This indicates that 7-Fluoroquinazolin-2-amine could potentially be used in pain management.
Antiviral Activity
Quinazoline derivatives have shown antiviral properties . This suggests that 7-Fluoroquinazolin-2-amine could be used in the development of antiviral drugs.
Antioxidant Activity
Quinazoline derivatives have been associated with antioxidant properties . This suggests that 7-Fluoroquinazolin-2-amine could be used in the development of antioxidant drugs.
Antihypertensive Activity
Quinazoline derivatives have demonstrated antihypertensive properties . This indicates that 7-Fluoroquinazolin-2-amine could potentially be used in the treatment of hypertension.
Antidiabetic Activity
Quinazoline derivatives have been found to possess antidiabetic properties . This suggests that 7-Fluoroquinazolin-2-amine could be used in the development of antidiabetic drugs.
Safety And Hazards
Future Directions
Quinazoline derivatives, including 7-Fluoroquinazolin-2-amine, have shown promising potential in the field of medicinal chemistry due to their diverse biological activities . Future research could focus on the design and synthesis of novel quinazoline-based compounds as potential drugs of anticancer potency against various cancers .
properties
IUPAC Name |
7-fluoroquinazolin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJSJPUMRRROQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N=C2C=C1F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440649 | |
Record name | 7-fluoroquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoroquinazolin-2-amine | |
CAS RN |
190274-01-2 | |
Record name | 7-fluoroquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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